

2,5-Dimethyl-1,5-hexadiene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-1,5-hexadiene

Cat. No.: B165583

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dimethyl-1,5-hexadiene

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **2,5-dimethyl-1,5-hexadiene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

2,5-Dimethyl-1,5-hexadiene, also known as bimethallyl, is an unsaturated aliphatic hydrocarbon.^{[1][2]} Its chemical and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.

1.1. Quantitative Data Summary

The following table summarizes the key quantitative properties of **2,5-dimethyl-1,5-hexadiene**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄	[1] [2] [3] [4]
Molecular Weight	110.20 g/mol	[1] [2] [3] [4]
Density	0.742 g/mL at 25 °C	[3] [5]
Boiling Point	114 °C	[3] [5]
Melting Point	-75 °C	[3] [5]
Flash Point	45 °F (7.2 °C)	[3]
Refractive Index	n _{20/D} 1.429	[3] [5]
Vapor Pressure	37.4 mmHg	[1]
logP (Octanol/Water)	2.919	[2]
Water Solubility	Insoluble	

1.2. Chemical Structure

The structural identifiers and a 2D representation of **2,5-dimethyl-1,5-hexadiene** are provided below.

- IUPAC Name: 2,5-dimethylhexa-1,5-diene[\[1\]](#)
- SMILES: C=C(C)CCC(=C)C[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- InChI: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3[\[1\]](#)[\[2\]](#)[\[4\]](#)
- InChIKey: DSAYAFZWRDYBQY-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[4\]](#)
- CAS Number: 627-58-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Caption: 2D Structure of **2,5-Dimethyl-1,5-hexadiene**.

Experimental Protocols


Detailed methodologies for reactions involving dienes like **2,5-dimethyl-1,5-hexadiene** are crucial for reproducible research. Below are representative protocols for synthesis and reaction.

2.1. Synthesis via Prins Condensation

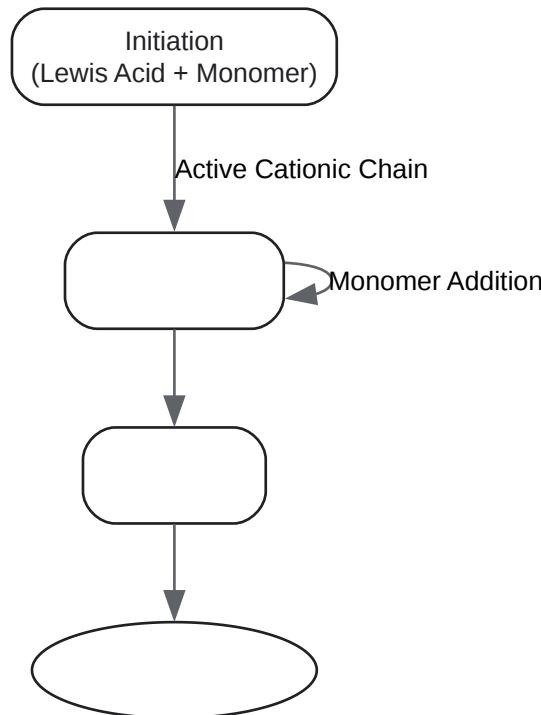
A common method for synthesizing related structures like 2,5-dimethyl-2,4-hexadiene involves the Prins condensation of an aldehyde with an alcohol or olefin.[\[8\]](#) This provides a relevant example of a synthetic pathway.

Methodology:

- Catalyst Preparation: A molecular sieve catalyst, such as HZSM-5, is prepared and activated.[\[8\]](#)
- Reaction Setup: A high-pressure autoclave reactor is charged with the catalyst, a solvent (e.g., 1,4-dioxane), iso-butyl aldehyde (IBA), and tert-butyl alcohol (TBOH).[\[8\]](#)
- Reaction Conditions: The autoclave is sealed and heated to a specified temperature (e.g., 160 °C) under autogenous pressure for a set duration (e.g., 8 hours).[\[8\]](#)
- Product Analysis: After cooling, the liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the yield of the desired diene.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Prins Condensation for Diene Synthesis.


2.2. Cationic Polymerization

Dienes such as **2,5-dimethyl-1,5-hexadiene** can undergo cationic polymerization, a process initiated by Lewis acids.[9]

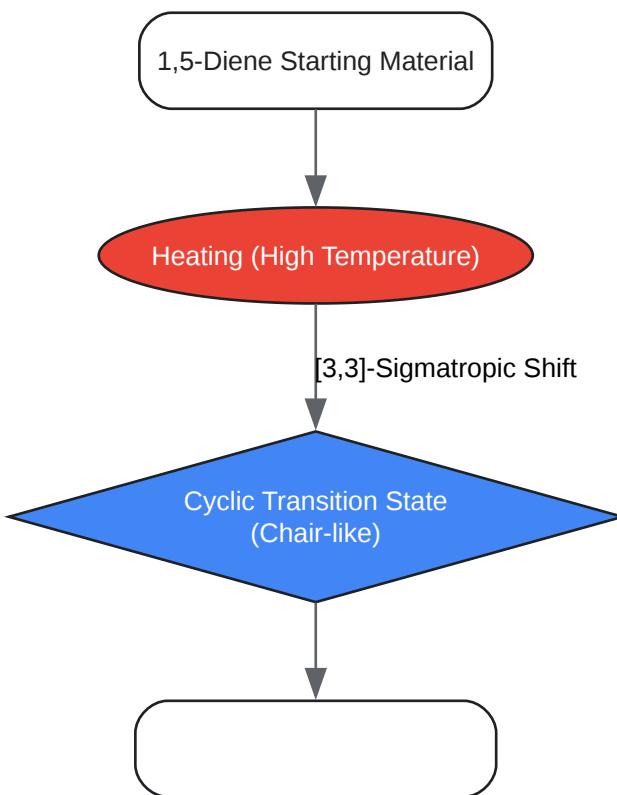
Methodology:

- Reactor Preparation: A reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and cooled to the desired reaction temperature.
- Solvent and Initiator: A suitable solvent is added, followed by a Lewis acid initiator like boron trifluoride (BF_3) or titanium tetrachloride (TiCl_4).[9]
- Monomer Addition: The **2,5-dimethyl-1,5-hexadiene** monomer is introduced into the reactor.

- Polymerization: The reaction proceeds with continuous stirring for a predetermined time.
- Termination and Isolation: The polymerization is terminated by adding a quenching agent. The resulting polymer is then precipitated, collected, and dried.[9]

[Click to download full resolution via product page](#)

Caption: Cationic Polymerization Workflow.


2.3. Cope Rearrangement

The Cope rearrangement is a thermally induced isomerization characteristic of 1,5-dienes.^[9]

Methodology:

- Sample Preparation: A sample of the 1,5-diene is placed in a sealed reaction tube, often with a high-boiling solvent.
- Thermal Induction: The tube is heated to a high temperature (e.g., 217-282 °C) to induce the[10][10]-sigmatropic rearrangement.[9]
- Equilibration: The reaction is allowed to proceed until equilibrium is reached.

- Purification: The reaction mixture is cooled, and the rearranged isomeric product is separated and purified, typically by fractional distillation.[9]
- Structural Confirmation: The structure of the product is confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[9]

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Cope Rearrangement.

Safety and Handling

2,5-Dimethyl-1,5-hexadiene is a highly flammable liquid and vapor.[1] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential. Store in a flammables area away from heat and ignition sources.[3][11][12]

This guide serves as a foundational resource for professionals working with **2,5-dimethyl-1,5-hexadiene**, providing essential data and procedural insights to support further research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethyl-1,5-hexadiene | C8H14 | CID 12322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Hexadiene, 2,5-dimethyl- (CAS 627-58-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,5-DIMETHYL-1,5-HEXADIENE CAS#: 627-58-7 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,5-DIMETHYL-1,5-HEXADIENE | 627-58-7 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. PubChemLite - 2,5-dimethyl-1,5-hexadiene (C8H14) [pubchemlite.lcsb.uni.lu]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. benchchem.com [benchchem.com]
- 10. 2,5-dimethyl-1,5-hexadien-3-yne [stenutz.eu]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2,5-Dimethyl-1,5-hexadiene chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165583#2-5-dimethyl-1-5-hexadiene-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com